N-cycloheptyl-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide
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Overview
Description
N-cycloheptyl-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide is an organic compound that features a cycloheptyl group, a naphthalene moiety, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Attachment of the Naphthalene Moiety: The naphthalene group can be introduced via an etherification reaction, where naphthol reacts with an appropriate alkyl halide.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the carboxylic acid derivative of the furan ring with cycloheptylamine under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced carboxamide derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
N-cycloheptyl-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cycloheptyl-5-[(phenylmethoxy)methyl]furan-2-carboxamide: Similar structure but with a phenyl group instead of a naphthalene moiety.
N-cycloheptyl-5-[(benzylmethoxy)methyl]furan-2-carboxamide: Similar structure but with a benzyl group instead of a naphthalene moiety.
Uniqueness
N-cycloheptyl-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide is unique due to the presence of the naphthalene moiety, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of significant interest.
Properties
Molecular Formula |
C23H25NO3 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-cycloheptyl-5-(naphthalen-1-yloxymethyl)furan-2-carboxamide |
InChI |
InChI=1S/C23H25NO3/c25-23(24-18-10-3-1-2-4-11-18)22-15-14-19(27-22)16-26-21-13-7-9-17-8-5-6-12-20(17)21/h5-9,12-15,18H,1-4,10-11,16H2,(H,24,25) |
InChI Key |
MFTIZDXSVYPEAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=C(O2)COC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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